ethyl N-[(2-oxoindol-3-yl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “ethyl N-[(2-oxoindol-3-yl)amino]carbamate” is known as enzastaurin. Enzastaurin is a synthetic small molecule that functions as a protein kinase C beta inhibitor. It has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit signaling pathways involved in cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of enzastaurin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of enzastaurin follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Enzastaurin undergoes various chemical reactions, including:
Oxidation: Enzastaurin can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Enzastaurin can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study protein kinase C beta signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a therapeutic agent for the treatment of cancers, including glioblastoma, lymphoma, and colorectal cancer.
Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery research.
Wirkmechanismus
Enzastaurin exerts its effects by inhibiting protein kinase C beta, a key enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking this enzyme, enzastaurin disrupts the signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include various downstream effectors such as Akt, glycogen synthase kinase-3 beta, and the mammalian target of rapamycin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another kinase inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor with applications in oncology.
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Uniqueness
Enzastaurin is unique in its selective inhibition of protein kinase C beta, which distinguishes it from other kinase inhibitors that target multiple kinases. This selectivity potentially reduces off-target effects and improves therapeutic efficacy. Additionally, enzastaurin’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors.
Eigenschaften
IUPAC Name |
ethyl N-[(2-oxoindol-3-yl)amino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)14-13-9-7-5-3-4-6-8(7)12-10(9)15/h3-6H,2H2,1H3,(H,14,16)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPFQRRTLFJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=C2C=CC=CC2=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NNC1=C2C=CC=CC2=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.